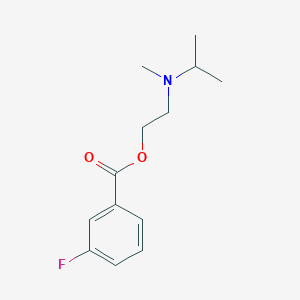
2-(Isopropyl(methyl)amino)ethyl 3-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Isopropyl(methyl)amino)ethyl 3-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a fluorine atom on the benzene ring and a methyl(propan-2-yl)amino group attached to an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropyl(methyl)amino)ethyl 3-fluorobenzoate typically involves the esterification of 3-fluorobenzoic acid with 2-[Methyl(propan-2-yl)amino]ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
2-(Isopropyl(methyl)amino)ethyl 3-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 3-fluorobenzoic acid or 3-fluorobenzophenone.
Reduction: 2-[Methyl(propan-2-yl)amino]ethyl 3-fluorobenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
2-(Isopropyl(methyl)amino)ethyl 3-fluorobenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Isopropyl(methyl)amino)ethyl 3-fluorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-[Methyl(propan-2-yl)amino]ethyl benzoate: Lacks the fluorine atom, which may affect its reactivity and biological activity.
2-[Methyl(propan-2-yl)amino]ethyl 4-fluorobenzoate: The fluorine atom is positioned differently, potentially altering its chemical and biological properties.
2-[Methyl(propan-2-yl)amino]ethyl 3-chlorobenzoate: Substitution of fluorine with chlorine can lead to different reactivity and applications.
Uniqueness
2-(Isopropyl(methyl)amino)ethyl 3-fluorobenzoate is unique due to the specific positioning of the fluorine atom on the benzene ring, which can influence its electronic properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H18FNO2 |
|---|---|
Molecular Weight |
239.29 g/mol |
IUPAC Name |
2-[methyl(propan-2-yl)amino]ethyl 3-fluorobenzoate |
InChI |
InChI=1S/C13H18FNO2/c1-10(2)15(3)7-8-17-13(16)11-5-4-6-12(14)9-11/h4-6,9-10H,7-8H2,1-3H3 |
InChI Key |
YONCAULYRNOUGB-UHFFFAOYSA-N |
SMILES |
CC(C)N(C)CCOC(=O)C1=CC(=CC=C1)F |
Canonical SMILES |
CC(C)N(C)CCOC(=O)C1=CC(=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















